molecular formula C10H18ClNO2 B13023886 Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl

Cat. No.: B13023886
M. Wt: 219.71 g/mol
InChI Key: VFVUQISWDSNFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of 9-azabicyclo[3.3.1]nonane as a starting material, which is then reacted with methyl chloroformate under controlled conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-7-3-2-4-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H

InChI Key

VFVUQISWDSNFST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC1CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.